
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Vue d'ensemble
Description
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as BZP-TM, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been extensively studied for its potential use in scientific research. BZP-TM has been found to have various biochemical and physiological effects, making it a promising compound for use in various research applications.
Mécanisme D'action
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine acts as a potent agonist at the serotonin 5-HT2A and 5-HT2B receptors, as well as at the dopamine D2 receptor. It has been found to increase the release of serotonin and dopamine in the brain, leading to increased neurotransmission and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiratory rate. It has also been found to enhance cognitive function, mood, and alertness.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for use in scientific research, including its ability to enhance cognitive function and its potent agonist activity at the serotonin and dopamine receptors. However, its use is limited by its potential toxicity and the need for careful monitoring of dosages.
Orientations Futures
There are several future directions for research on 1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, including its potential use as a therapeutic agent for various neurological disorders. Further research is also needed to understand its mechanisms of action and to develop safer and more effective derivatives of the compound. Additionally, its potential use in the development of new drugs for the treatment of addiction and other psychiatric disorders should be explored.
Applications De Recherche Scientifique
1-(2-bromobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been found to have a significant impact on the central nervous system, making it a promising compound for studying the mechanisms of action of various neurotransmitters.
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-12-16(13-20(26-2)21(19)27-3)14-23-8-10-24(11-9-23)15-17-6-4-5-7-18(17)22/h4-7,12-13H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOREGPMVMQGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



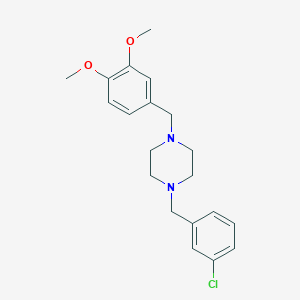
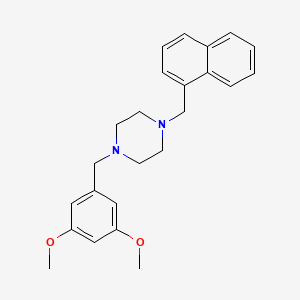
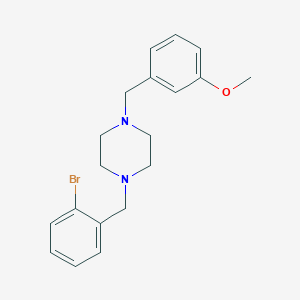
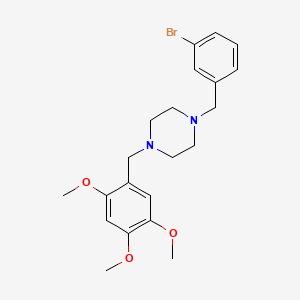

![3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3462912.png)
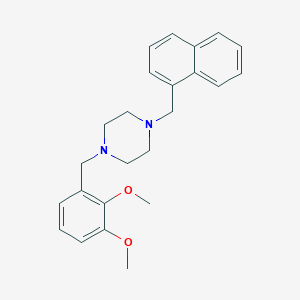
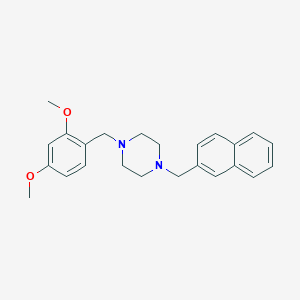
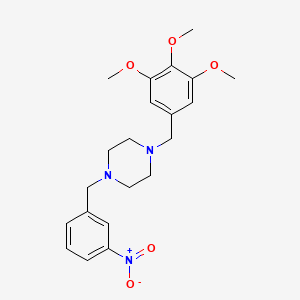
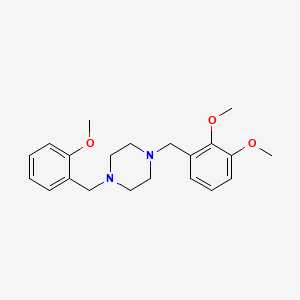
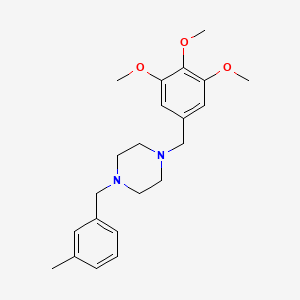
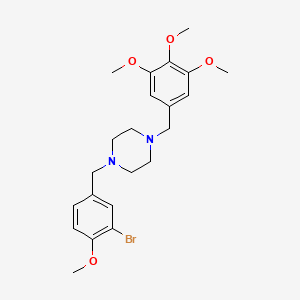
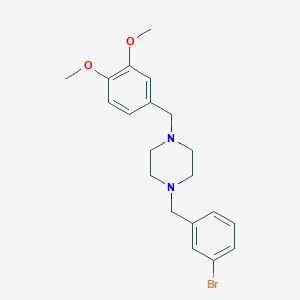
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3462974.png)